Cas no 1858811-05-8 (2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid)
1858811-05-8 structure
Product Name:2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
Numero CAS:1858811-05-8
MF:C6H10N4O2
MW:170.16920042038
CID:5745762
PubChem ID:57355531
Update Time:2025-05-27
2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1138802
- 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
- 1858811-05-8
- 2H-Tetrazole-5-acetic acid, α-ethyl-2-methyl-
- 2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
-
- Inchi: 1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)
- Chiave InChI: NITIPXZISMJGSW-UHFFFAOYSA-N
- Sorrisi: OC(C(C1N=NN(C)N=1)CC)=O
Proprietà calcolate
- Massa esatta: 170.08037557g/mol
- Massa monoisotopica: 170.08037557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 80.9Ų
Proprietà sperimentali
- Densità: 1.43±0.1 g/cm3(Predicted)
- Punto di ebollizione: 372.0±44.0 °C(Predicted)
- pka: 3.54±0.27(Predicted)
2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138802-0.05g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138802-0.1g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1138802-0.25g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1138802-0.5g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1138802-1.0g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1138802-2.5g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1138802-5.0g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1138802-10.0g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1138802-1g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1138802-5g |
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid |
1858811-05-8 | 95% | 5g |
$2650.0 | 2023-10-26 |
2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Letteratura correlata
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
1858811-05-8 (2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso